The compound Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2 is a synthetic peptide consisting of 15 amino acids. It is notable for its potential biological activities, particularly in inhibiting cytokine receptors. The sequence includes a variety of amino acids that confer specific properties and functions, making it a subject of interest in biochemical research.
This peptide is synthesized in laboratories and is not naturally occurring. It is available for research purposes and is typically provided in lyophilized powder form. The synthesis process ensures a high level of purity, often exceeding 96% as determined by high-performance liquid chromatography (HPLC) .
The compound falls under the classification of peptides, specifically as a cytokine antagonist. Its structure allows it to interact with various biological systems, particularly in the context of immune response modulation.
The synthesis of Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2 can participate in various biochemical reactions, particularly those involving receptor binding and inhibition.
The mechanism by which Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2 exerts its effects involves competitive inhibition at the interleukin-1 receptor site. By binding to the receptor, it prevents the natural ligand from exerting its biological effects, thus modulating inflammatory responses.
Research indicates that this peptide can inhibit IL-1 driven responses in both human and monkey cell lines, demonstrating its potential utility in therapeutic applications related to inflammation .
Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2 has significant applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2